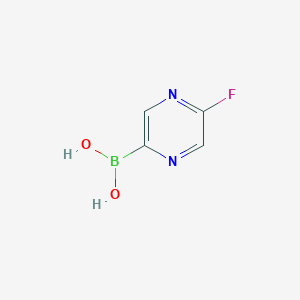

5-Fluoropyrazine-2-boronic acid

Description

Properties

IUPAC Name |

(5-fluoropyrazin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BFN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDZMADJDFRVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoropyrazine 2 Boronic Acid and Analogs

Direct Borylation Strategies for Pyrazine (B50134) Derivatives

Direct borylation methods offer an efficient approach to introduce a boronic acid or ester group onto the pyrazine ring, often by functionalizing a C-H bond or through cross-coupling reactions.

Palladium-Catalyzed Miyaura Borylation of Halogenated Pyrazines

The palladium-catalyzed Miyaura borylation is a powerful and widely used method for the synthesis of aryl- and heteroarylboronates from their corresponding halides. chemicalbook.comgoogle.com This reaction involves the cross-coupling of a halogenated pyrazine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. A facile and efficient protocol has been developed for the borylation of chloropyrazines with B₂pin₂. google.com This allows for the preparation of various pyrazine boronic esters from their corresponding chloropyrazines in moderate to good yields. google.com

The general mechanism involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the pyrazine boronate ester and regenerate the catalyst. chemicalbook.com The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. google.com For instance, the use of potassium acetate (B1210297) (KOAc) as a base is common in these reactions. google.com

Table 1: Key Components in Palladium-Catalyzed Miyaura Borylation

| Component | Role | Common Examples |

| Halogenated Pyrazine | Substrate | 2-chloro-5-fluoropyrazine, 2-bromo-5-fluoropyrazine (B580426) |

| Boron Reagent | Boron source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) |

| Palladium Catalyst | Facilitates cross-coupling | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, PPh₃ |

| Base | Activates the boron reagent | KOAc, K₃PO₄, KOPh |

| Solvent | Reaction medium | Dioxane, Toluene, DMF, DMSO |

This method's broad functional group tolerance makes it highly valuable for the synthesis of complex molecules. researchgate.net Mechanochemical approaches, using ball milling, have also been developed for the solid-state palladium-catalyzed borylation of aryl halides, offering a solvent-free and rapid alternative to traditional solution-based methods. chemicalbook.com

Iron-Catalyzed C-H Functionalization with Organoboron Reagents

As a more atom-economical and sustainable alternative to cross-coupling reactions, direct C-H functionalization has emerged as a powerful tool. Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for such transformations. google.com Research has shown that iron(II) acetylacetonate (B107027) can effectively catalyze the cross-coupling of electron-deficient heterocycles, including pyrazines, with arylboronic acids. guidechem.comchemicalbook.comsigmaaldrich.com

This method typically employs an oxidant, such as potassium persulfate (K₂S₂O₈), and a phase-transfer catalyst under open-flask conditions, leading to monoarylated products in good to excellent yields. guidechem.comchemicalbook.com While this approach has been successfully applied to the arylation of pyrazines, its extension to direct borylation is an area of ongoing research. The primary challenges include controlling regioselectivity and the requirement for multiple equivalents of the radical initiator and the organoboron reagent. guidechem.com

Transition-Metal-Free Approaches to Boronic Acid Synthesis

To circumvent the cost and potential toxicity associated with transition metals, metal-free borylation methods are being explored. One such approach involves the reaction of aryl bromides with a simple diboron source, bis-boronic acid (BBA), in the presence of a strong base like potassium tert-butoxide (t-BuOK). achemblock.com This reaction proceeds under mild conditions and directly yields arylboronic acids, which can be purified after conversion to their more stable trifluoroborate salts. achemblock.com

The proposed mechanism for this transformation involves a radical pathway. achemblock.com While this method has shown high functional group tolerance for a range of aryl bromides, its application to halogenated pyrazines, particularly for the synthesis of 5-fluoropyrazine-2-boronic acid, represents a promising area for future investigation. The development of such methods would offer a simpler and more cost-effective route to these valuable compounds. achemblock.com

Preparation of Precursors for this compound Synthesis

The synthesis of this compound often begins with the preparation of a suitably halogenated fluoropyrazine, which can then undergo borylation.

Synthesis of Halogenated Fluoropyrazines

The key precursor for the Miyaura borylation route to this compound is a 2-halo-5-fluoropyrazine. The synthesis of 2-bromo-5-fluoropyrazine has been achieved from 2-bromo-5-hydroxypyrazine. chemicalbook.com In this procedure, the hydroxyl group is converted to a better leaving group, a triflate, using triflic anhydride (B1165640) in pyridine (B92270). This triflate is then displaced to yield the desired 2-bromo-5-fluoropyrazine. chemicalbook.com

Table 2: Synthesis of 2-Bromo-5-fluoropyrazine

| Step | Reactant | Reagent | Solvent | Key Transformation |

| 1 | 2-Bromo-5-hydroxypyrazine | Triflic anhydride | Pyridine | Conversion of hydroxyl to triflate |

Analogous synthetic strategies are employed for other heterocyclic systems. For instance, fluorinated pyridines can be prepared from aminopyridines via diazotization reactions in the presence of a fluoride (B91410) source. guidechem.com The synthesis of 2-amino-5-fluoropyridine (B1271945) has been developed from 2-aminopyridine (B139424) through a multi-step process involving nitration, acetylation, nitro reduction, diazotization (Schiemann reaction), and hydrolysis. researchgate.net These established methods for introducing fluorine into heterocyclic rings provide a foundation for developing routes to various fluorinated pyrazine precursors.

Derivatization of Pyrazine Scaffolds for Borylation

The pyrazine nucleus is inherently electron-deficient, which can make certain transformations like electrophilic halogenation challenging. google.com Therefore, derivatization of the pyrazine scaffold is often necessary to facilitate borylation. One effective strategy is directed ortho-metalation (DoM). This involves using a directing group on the pyrazine ring to guide a metalating agent (typically an organolithium reagent) to the adjacent position, which can then be quenched with a boron electrophile like a trialkyl borate. For example, tert-butoxycarbonyl-protected amines have been utilized as directing groups for the ortho-metalation of pyrazines. google.com

Transition metal-catalyzed reactions are fundamental for the functionalization of pyrazines, enabling the introduction of various substituents that can later be transformed or used to direct borylation. These reactions, including Suzuki, Sonogashira, and Heck couplings, provide versatile methods for constructing complex pyrazine-based frameworks.

Protecting Group Strategies for Boronic Acid Functionality (e.g., Pinacol (B44631) Esters)

The synthesis and purification of boronic acids can be challenging due to their propensity to undergo dehydration to form cyclic boroxine (B1236090) anhydrides. To circumvent this and other unwanted side reactions, protecting group strategies are frequently employed. rsc.org Boronic esters, particularly those derived from diols, serve as effective protecting groups that enhance stability, facilitate purification, and are often suitable for direct use in subsequent reactions. chem-station.comresearchgate.net

Among the various diols used, pinacol (2,3-dimethyl-2,3-butanediol) is the most common, leading to the formation of pinacol boronate esters (Bpin). chem-station.comresearchgate.net These esters offer a robust and versatile means of protecting the boronic acid moiety.

Key Advantages of Pinacol Esters:

Stability : Pinacol boronate esters are significantly more stable than the corresponding free boronic acids. researchgate.net They are generally stable enough to withstand purification by column chromatography. chem-station.com

Compatibility : They are compatible with a wide range of reaction conditions, including the widely used Suzuki-Miyaura cross-coupling reaction, where they can often be used directly. chem-station.com

Synthesis : The formation of pinacol esters can be achieved through various methods, such as the Miyaura borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂) or the reaction of a Grignard reagent with pinacolborane (HBpin). chem-station.comescholarship.org

The process of protecting a boronic acid with pinacol typically involves stirring the boronic acid and pinacol in a suitable solvent, often with azeotropic removal of water. researchgate.netrsc.org

Deprotection Strategies: While pinacol esters are stable, their removal to regenerate the free boronic acid can sometimes be challenging. chem-station.com Common deprotection methods are summarized in the table below.

| Deprotection Method | Reagents | Key Features | Citation |

| Acidic Hydrolysis | Acidic conditions, often with heating. | Direct but can be harsh. chem-station.com | chem-station.com |

| Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Traps the pinacol byproduct. chem-station.com | chem-station.com |

| Transesterification | Phenylboronic acid | An alternative to direct hydrolysis. chem-station.com | chem-station.com |

| Fluoride-Mediated | Potassium hydrogen difluoride (KHF₂) | Forms trifluoroborate salts as intermediates, which can then be converted to the boronic acid. acs.org | acs.org |

Other protecting groups for boronic acids exist, such as those derived from diaminonaphthalene or N-methyliminodiacetic acid (MIDA), each offering different stability profiles and deprotection conditions. chem-station.com

Chemo- and Regioselective Synthesis Considerations for Pyrazine Boronic Esters

The synthesis of substituted pyrazine boronic esters, including this compound pinacol ester, requires careful control over both chemoselectivity and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the control of the position at which a reaction occurs.

A primary challenge in the synthesis of heteroaromatic boronic esters is the inherent reactivity of the ring system and any existing substituents. For pyrazines, direct borylation can be difficult, and strategies often rely on cross-coupling reactions.

Palladium-Catalyzed Miyaura Borylation: A highly effective method for synthesizing pyrazine boronic esters is the palladium-catalyzed Miyaura borylation reaction. researchgate.net This reaction typically involves coupling a halopyrazine with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. researchgate.net

A general protocol for this transformation is as follows:

Substrate : A chloropyrazine or bromopyrazine derivative.

Boron Source : Bis(pinacolato)diboron (B₂pin₂).

Catalyst : A palladium source, such as palladium(II) acetate or a pre-formed palladium-phosphine complex.

Ligand : A phosphine (B1218219) ligand, such as triphenylphosphine.

Base : A base like potassium acetate.

Solvent : An aprotic solvent like dioxane. researchgate.net

This method has proven effective for preparing a range of otherwise difficult-to-access pyrazine boronic esters in moderate to good yields. researchgate.net

Control of Regioselectivity: The position of borylation is dictated by the starting position of the halide on the pyrazine ring. For example, to synthesize a pyrazine-2-boronic ester, one would start with a 2-halopyrazine. The synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester, a related heterocyclic compound, has been achieved by starting with 2-chloro-5-bromopyrimidine, performing a metal-halogen exchange, and then trapping with a boronic ester. google.com This highlights a common strategy where the regiochemistry is installed via the halogen precursor.

Control of Chemoselectivity: Chemoselectivity is crucial when the pyrazine ring contains other reactive functional groups. The mild conditions of the Miyaura borylation are generally tolerant of many functional groups. researchgate.net However, for highly reactive substrates, protecting groups may be necessary. For instance, in the synthesis of (2-aminopyrimidin-5-yl)boronic acid, the amine group was protected in situ via silylation before the borylation step to prevent unwanted side reactions. researchgate.net The control of boronic acid solution speciation has also been explored as a strategy to achieve chemoselective synthesis of boronic esters. st-andrews.ac.uk

Modern Analytical Techniques for Characterization of Novel Pyrazine Boronic Acid Compounds

The characterization of newly synthesized compounds like this compound and its esters is essential to confirm their identity, structure, and purity. A suite of modern analytical techniques is employed for this purpose. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of organic compounds. ijpsjournal.com

¹H NMR : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For a compound like this compound pinacol ester, ¹H NMR would show characteristic signals for the pyrazine ring protons and the methyl groups of the pinacol ester. google.comchemicalbook.com

¹³C NMR : Reveals the carbon framework of the molecule.

¹⁹F NMR : Is essential for fluorine-containing compounds like this compound, providing direct evidence for the presence and electronic environment of the fluorine atom.

¹¹B NMR : This technique is particularly valuable for characterizing boronic acids and their esters. nih.gov The chemical shift in ¹¹B NMR can confirm the formation of the boronate ester and distinguish it from the free boronic acid. acs.org Studies have shown that the ¹¹B line shapes for free boronic acids are typically broader than those for boronic esters. acs.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS) : Can determine the molecular formula of a compound with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique separates components of a mixture before they enter the mass spectrometer. Ultra-High-Performance Liquid Chromatography (UPLC-MS) has been developed for the high-throughput analysis of boronic acids, although challenges such as the formation of boroxine and other adducts can complicate the spectra. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) : This soft ionization technique is useful for analyzing molecules, and methods have been developed to analyze peptide boronic acids by converting them to esters in situ on the MALDI plate. nih.gov

Chromatographic Techniques: Chromatography is used to separate and purify the target compound from reaction mixtures and to assess its purity.

High-Performance Liquid Chromatography (HPLC) : A standard method for assessing the purity of pharmaceutical compounds and raw materials. ijpsjournal.com It is crucial for ensuring batch-to-batch consistency.

Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds.

Summary of Analytical Techniques

| Technique | Information Provided | Application to Pyrazine Boronic Acids | Citation |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation (H, C, B, F environments) | Confirms structure, formation of ester, presence of fluorine. nih.govacs.org | nih.govacs.org |

| Mass Spectrometry | Molecular weight and formula | Confirms identity and composition. rsc.org | rsc.org |

| Chromatography (HPLC/UPLC) | Purity assessment and separation | Quantifies purity and isolates the final product. rsc.orgijpsjournal.com | rsc.orgijpsjournal.com |

| Infrared (IR) Spectroscopy | Functional group identification | Identifies characteristic bonds within the molecule. ijpsjournal.comnih.gov | ijpsjournal.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoropyrazine 2 Boronic Acid

C-F Bond Activation and Functionalization Mediated by Boron

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. The presence of a boron moiety in close proximity to a C-F bond, as in 5-fluoropyrazine-2-boronic acid, can influence its reactivity.

Boron-Assisted Activation of C-F Bonds in Fluorinated Aromatics

The boron atom in arylboronic acids can play a role in activating C-F bonds. While direct intramolecular activation by the boronic acid group in this compound is not extensively documented, the concept of Lewis acid-assisted C-F activation is well-established. For example, frustrated Lewis pairs (FLPs) comprising a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a Lewis base can mediate the selective activation of C-F bonds. researchgate.net This suggests the potential for designing systems where the boron moiety of one molecule assists in the C-F activation of another.

Transition Metal-Catalyzed C-F Functionalization Pathways

Transition metal complexes are capable of mediating the cleavage of C-F bonds, often in competition with C-H bond activation. nih.govresearchgate.netwhiterose.ac.uk The outcome is highly dependent on the metal center, the ligands, and the specific substrate. nih.govresearchgate.net For instance, nickel and platinum complexes can react with fluoroaromatics via oxidative addition of the C-F bond. nih.govresearchgate.net In some cases, the phosphine (B1218219) ligands themselves can act as fluorine acceptors in a process known as phosphine-assisted C-F activation. nih.govresearchgate.net The functionalization of fluorinated molecules through transition-metal-mediated C-F bond activation is a key strategy for accessing valuable fluorinated building blocks. nih.gov Recent research has also explored the use of main group metals and rhodium complexes for C-F bond activation and subsequent cross-coupling reactions. rsc.orgrsc.org The interaction of transition metals with fluorinated organic molecules is a broad and active area of research. nih.gov

| Activation/Functionalization | Method | Key Aspects |

| C-F Bond Activation | Frustrated Lewis Pairs (FLPs) | Metal-free activation using a strong Lewis acid and a bulky Lewis base. researchgate.net |

| C-F Functionalization | Transition Metal Catalysis | Oxidative addition of the C-F bond to a metal center (e.g., Ni, Pt, Rh). nih.govresearchgate.netnih.gov |

Role of Lewis Acidity of Boron in C-F Bond Transformations

The boron atom in this compound, being electron-deficient, acts as a Lewis acid. This Lewis acidity can play a role in transformations involving the adjacent C-F bond. While direct intramolecular activation of the C-F bond by the boronic acid group is not a commonly reported reaction pathway, the electronic properties of the boronic acid can influence the reactivity of the C-F bond in the presence of external reagents, particularly transition metals.

The electron-withdrawing nature of the boronic acid group, compounded by the fluorine atom, renders the pyrazine (B50134) ring electron-poor. This electronic environment can influence the susceptibility of the C-F bond to nucleophilic attack or oxidative addition by a transition metal center. In transition metal-mediated reactions, the coordination of the pyrazine nitrogen or the boronic acid oxygen atoms to the metal can further modulate the electronic density at the C-F bond, potentially facilitating its cleavage. For instance, in reactions involving low-valent transition metal complexes, the initial coordination of the fluoroaromatic system to the metal center is a key step that can precede C-F bond activation. nih.gov The regioselectivity of such activations is often influenced by the electronic landscape of the aromatic ring, which in this case is heavily dictated by both the fluorine and boronic acid substituents.

Computational Studies on C-F Bond Cleavage Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex chemical reactions, including C-F bond cleavage. While specific computational studies on this compound are not extensively documented in the literature, insights can be drawn from studies on related fluorinated aromatic and heteroaromatic compounds.

DFT calculations on fluorobenzenes and fluoropyridines have shown that the presence of fluorine substituents significantly impacts the energetics of C-H and C-F bond activation at transition metal centers. nih.govwhiterose.ac.ukresearchgate.net These studies reveal that while C-F bonds are thermodynamically strong, their activation can be kinetically accessible, and the regioselectivity is often governed by the position of the fluorine atoms. For fluoropyridines, the position of the nitrogen atom relative to the C-F bond is a critical factor. nih.gov

In the context of this compound, DFT studies could provide valuable information on several aspects:

The relative energies of different transition states for C-F versus C-H bond activation.

The role of the boronic acid group in stabilizing or destabilizing potential intermediates and transition states.

The influence of solvent and any catalytic species on the reaction pathway.

DFT simulations on pyrazine derivatives have also been employed to understand their electronic structure and reactivity in various contexts, such as corrosion inhibition. researchgate.net Such studies could be adapted to investigate the C-F bond cleavage mechanisms in this compound.

Intrinsic Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a versatile functional group with a rich and well-established chemistry.

Reversible Esterification with Diols and Polyols

A hallmark reaction of boronic acids is their ability to undergo reversible esterification with diols and polyols to form boronate esters. This reaction is typically rapid and reversible, with the position of the equilibrium dependent on the concentrations of the reactants and the reaction conditions. The formation of five- or six-membered cyclic boronates with 1,2- or 1,3-diols is particularly favorable.

This reactivity is expected to be preserved in this compound. The formation of a boronate ester, for example with pinacol (B44631), can be used to protect the boronic acid group or to modify its reactivity and solubility. Boronate esters are often more stable and less prone to side reactions like protodeboronation.

Condensation to Form Boronic Anhydrides

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers known as boroxines, or more generally, boronic anhydrides. This process is reversible and is favored by the removal of water. It is not uncommon for commercially available boronic acids to exist as a mixture of the free acid and its anhydride (B1165640). calpaclab.com

This compound is also susceptible to this transformation. The presence of the anhydride can affect the solubility, reactivity, and analytical characterization of the compound. For reactions that are sensitive to the exact form of the boronic acid, it may be necessary to ensure the complete conversion to either the free acid or the anhydride prior to use.

Protodeboronation as a Competing Side Reaction: Mitigation Strategies

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often undesirable side reaction for arylboronic acids, particularly those bearing electron-withdrawing groups or heteroatoms. researchgate.net The electron-deficient nature of the pyrazine ring in this compound makes it susceptible to this reaction, which can occur under various conditions, including acidic, basic, or even neutral pH. researchgate.netwikipedia.org

The mechanism of protodeboronation can be complex and may involve different pathways depending on the reaction conditions. For heteroaromatic boronic acids, the formation of zwitterionic species can sometimes facilitate this undesired reaction. wikipedia.org

Several strategies have been developed to mitigate protodeboronation:

Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. wikipedia.org

"Slow Release" Strategies: Using derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can allow for the slow, in situ generation of the boronic acid, keeping its concentration low and minimizing side reactions. wikipedia.org Organotrifluoroborates are noted to be less prone to protodeboronation. rsc.org

Optimization of Reaction Conditions: Careful control of pH, temperature, and the choice of catalyst and ligands in cross-coupling reactions can suppress protodeboronation. researchgate.netsnmjournals.orgsnmjournals.org For instance, in copper-mediated fluorination reactions of arylboronic acids, minimizing high temperatures and avoiding strong donor ligands can reduce protodeboronation. researchgate.net

Additives: The use of "sacrificial" boronic acids or certain additives can sometimes help to "redirect" the species that cause protodeboronation. snmjournals.org

| Strategy | Description | Applicability to this compound |

|---|---|---|

| Boronate Ester Formation | Conversion to esters (e.g., pinacol ester) to increase stability. | Highly applicable and a common strategy for stabilizing arylboronic acids. |

| Slow Release Strategies | Use of MIDA boronates or organotrifluoroborates for in situ generation of the boronic acid. | Potentially very effective, especially in sensitive cross-coupling reactions. |

| Reaction Condition Optimization | Fine-tuning of pH, temperature, catalyst, and ligands. | Crucial for any reaction involving this substrate to maximize yield of the desired product. |

| Use of Additives | Introduction of "sacrificial" agents to consume species that promote protodeboronation. | May require empirical screening to identify effective additives for a specific reaction. |

Reactivity and Functionalization of the Pyrazine Heterocycle

The pyrazine ring in this compound is an electron-deficient heterocycle, a characteristic that is further enhanced by the presence of the fluorine atom. This electronic nature dictates its reactivity towards various reagents.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-poor character. acs.org However, the existing substituents can direct the position of any potential electrophilic attack, although harsh conditions would likely be required.

Conversely, the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). While the fluorine atom is a potential leaving group, its displacement would depend on the reaction conditions and the nature of the nucleophile.

The pyrazine ring can also be functionalized through various cross-coupling reactions. The boronic acid moiety is, of course, a prime handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position. rsc.orgresearchgate.net The success of these couplings will depend on managing the competing protodeboronation reaction.

Furthermore, the pyrazine nitrogen atoms can act as ligands for metal centers, which can influence the reactivity of the entire molecule. researchgate.net This coordination can be a factor in both catalytic and stoichiometric reactions involving the compound. Functionalization can also be achieved through directed ortho-metalation, although the directing groups and reaction conditions would need to be carefully chosen to be compatible with the existing fluorine and boronic acid functionalities. acs.org

| Reaction Type | Position of Functionalization | Comments |

|---|---|---|

| Suzuki-Miyaura Coupling | 2-position (C-B bond) | Primary and most common reaction of the boronic acid group. |

| Nucleophilic Aromatic Substitution | 5-position (C-F bond) | Possible with strong nucleophiles, competing with reactions at the boronic acid. |

| Directed ortho-Metalation | Potentially at the 3- or 6-position | Would require a suitable directing group and careful optimization of reaction conditions. |

| N-Oxidation | Pyrazine Nitrogen(s) | Can modify the electronic properties and subsequent reactivity of the ring. |

Advanced Applications in Synthetic Organic Chemistry

Construction of Complex Polycyclic Pyrazine (B50134) Architectures

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and 5-Fluoropyrazine-2-boronic acid is an excellent coupling partner for the synthesis of complex polycyclic pyrazine architectures. The electron-withdrawing nature of the pyrazine ring, further enhanced by the fluorine substituent, facilitates the transmetalation step in the catalytic cycle, often leading to high yields of the desired products.

Researchers have utilized this compound to construct a variety of fused heterocyclic systems. For instance, in the development of novel kinase inhibitors, this boronic acid has been coupled with halogenated imidazo[1,2-a]pyridines and other nitrogen-containing heterocycles. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to afford the desired polycyclic structures. The resulting compounds often exhibit significant biological activity, highlighting the importance of the fluoropyrazine moiety in drug discovery.

While direct electrophilic halogenation of the pyrazine nucleus can be challenging due to its electron-deficient nature, the use of pre-functionalized pyrazines, such as this compound, circumvents this issue and provides a reliable route to complex, substituted pyrazine systems.

Total Synthesis and Semisynthesis of Natural Products and Analogs

The pyrazine ring is a key structural motif in numerous natural products and their analogs, many of which exhibit interesting biological properties. This compound serves as a valuable synthon in the total synthesis and semisynthesis of these molecules, allowing for the late-stage introduction of the fluoropyrazine unit. This strategy is particularly advantageous as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in publicly available literature, its application in the synthesis of analogs of bioactive molecules is more prevalent. For example, in the quest for new therapeutic agents, medicinal chemists often synthesize analogs of known drugs or natural products to improve their efficacy, selectivity, or pharmacokinetic properties. The incorporation of a 5-fluoropyrazine moiety can significantly impact these properties due to the unique electronic and steric effects of the fluorine atom.

Diverse Functionalization of Pyrazine Rings at Peripheral Positions

Beyond its role in constructing the core polycyclic framework, this compound enables the diverse functionalization of the pyrazine ring at peripheral positions. The boronic acid group can be readily converted into other functional groups, or the pyrazine ring itself can be further modified after the initial coupling reaction.

For instance, after a Suzuki-Miyaura coupling, the newly introduced aryl or heteroaryl group can bear additional functional groups that can be manipulated in subsequent synthetic steps. This allows for the introduction of a wide range of substituents, such as amino, nitro, or cyano groups, which can further modulate the electronic and steric properties of the final molecule. This peripheral functionalization is crucial for fine-tuning the biological activity and physical properties of the synthesized compounds.

| Coupling Partner | Catalyst | Product | Application Area |

| Halogenated Imidazo[1,2-a]pyridines | Pd(PPh₃)₄ | Fused Polycyclic Heterocycles | Kinase Inhibitors |

| Substituted Aryl Halides | Pd(dppf)Cl₂ | Aryl-Substituted Fluoropyrazines | Medicinal Chemistry |

| Heteroaryl Bromides | Pd(OAc)₂/SPhos | Heteroaryl-Substituted Fluoropyrazines | Materials Science |

Development of Novel Synthetic Reagents and Catalysts

The unique electronic properties of this compound also make it an attractive candidate for the development of novel synthetic reagents and catalysts. While direct applications of the compound itself as a catalyst are not widely reported, it can serve as a precursor for the synthesis of more complex catalytic systems.

For example, the pyrazine nitrogen atoms can act as ligands for transition metals, and the fluorine substituent can be used to tune the electronic properties of the resulting metal complex. By incorporating the 5-fluoropyrazine moiety into a larger ligand framework, it is possible to create catalysts with enhanced reactivity, selectivity, or stability. The development of such catalysts is an active area of research with potential applications in a wide range of organic transformations.

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. While specific examples of cascade or multicomponent reactions featuring this compound as a key component are not yet prevalent in the literature, the potential for its use in such reactions is significant.

The boronic acid functionality can participate in a variety of transformations, including additions to carbonyls and imines, which could be incorporated into cascade sequences. Furthermore, the pyrazine ring itself can undergo various reactions that could be part of a multicomponent reaction manifold. The development of novel cascade and multicomponent reactions involving this compound would open up new avenues for the rapid and efficient synthesis of complex, functionalized pyrazine derivatives.

Research Frontiers in Medicinal Chemistry Excluding Prohibited Information

Rational Design of Enzyme Inhibitors Incorporating Boronic Acids

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that can specifically interact with and modulate the activity of target enzymes. Boronic acids, due to the unique electronic structure of the boron atom, are a valuable class of compounds in this field.

Investigation of Boron-Enzyme Active Site Interactions

A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the direct interactions between 5-Fluoropyrazine-2-boronic acid and enzyme active sites.

In general, the boronic acid moiety is known to form reversible covalent bonds with nucleophilic amino acid residues, such as serine, threonine, and histidine, which are often found in the catalytic centers of enzymes. nih.govmdpi.com The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of serine or the imidazole (B134444) nitrogen of histidine to form a stable tetrahedral intermediate. nih.gov This interaction can effectively block the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's function. nih.gov However, specific crystallographic or spectroscopic data detailing such interactions for this compound are not publicly available.

Structure-Activity Relationship (SAR) Studies for Target Binding Affinities

There are no specific Structure-Activity Relationship (SAR) studies published for this compound in the context of target binding affinities.

SAR studies are crucial for optimizing the potency and selectivity of a lead compound. For boronic acid-based inhibitors, these studies typically involve modifying the aromatic ring system and observing the effect on enzyme inhibition. For instance, alterations to the pyrazine (B50134) ring or the position of the fluorine atom in this compound would be expected to influence its binding affinity and selectivity for a target enzyme. Such studies provide valuable insights into the key molecular features required for effective biological activity. The absence of such research for this specific compound limits the understanding of its potential as a targeted enzyme inhibitor.

Development of Chemical Probes for Biological Target Engagement

The development and application of this compound as a chemical probe for biological target engagement have not been reported in the available scientific literature.

Chemical probes are essential tools for studying the function of proteins and other biological targets in a cellular context. Boronic acid-containing molecules can be designed as probes to covalently label specific enzymes, allowing for the identification of new drug targets or the investigation of biological pathways. This often involves incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the molecule. There is currently no evidence of this compound being utilized for this purpose.

Molecular Recognition and Ligand Design for Protein Interactions

The principles of molecular recognition guide the design of ligands that can bind to specific proteins with high affinity and selectivity. The unique properties of the boronic acid group make it an attractive functional group for this purpose.

In Vitro Studies on Specific Enzyme Families (e.g., kinases, proteases, HDACs)

Specific in vitro studies of this compound against common enzyme families such as kinases, proteases, and histone deacetylases (HDACs) are not documented in the current body of scientific literature.

Boronic acid derivatives have been widely investigated as inhibitors of various enzyme classes.

Proteases: Many proteases, particularly serine proteases, are well-established targets for boronic acid inhibitors. nih.govnih.gov The boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis. mdpi.com

Kinases: While less common, boronic acids have been incorporated into kinase inhibitors, often targeting the ATP-binding site.

HDACs: HDAC inhibitors containing a zinc-binding group are a major class of anticancer agents. While hydroxamic acids are common zinc-binders, research into boronic acid-based HDAC inhibitors is an emerging area. nih.govnih.gov

Despite the general interest in boronic acids for these enzyme families, no studies have specifically reported the inhibitory activity of this compound against them.

Binding Affinity and Selectivity Profiling in Biochemical Assays

There is no publicly available data from biochemical assays detailing the binding affinity (e.g., IC₅₀, Kᵢ values) or selectivity profile of this compound for any biological target.

Biochemical assays are fundamental for characterizing the potency and specificity of a potential drug candidate. These assays would quantify the concentration of this compound required to inhibit a specific enzyme by 50% (IC₅₀) or determine its binding constant (Kᵢ). A selectivity profile would involve testing the compound against a panel of related and unrelated enzymes to assess its specificity. The lack of such data for this compound means its potential as a selective inhibitor remains uncharacterized.

Modulation of Biological Pathways via Specific Molecular Interactions

The utility of boronic acids in medicinal chemistry stems from their unique ability to form reversible covalent bonds with diol-containing molecules, such as sugars and glycoproteins, and to interact with key amino acid residues in enzyme active sites. The boron atom in a boronic acid possesses an empty p-orbital, making it an effective Lewis acid that can accept a pair of electrons from a nucleophile. This allows for the formation of a tetrahedral boronate species.

In the context of biological pathways, this reactivity is particularly significant for inhibiting serine proteases. The hydroxyl group of a serine residue in the enzyme's active site can act as the nucleophile, attacking the boron atom. This interaction can lead to potent and selective enzyme inhibition, thereby modulating the downstream biological pathway. For example, the approved drug bortezomib (B1684674) utilizes a boronic acid moiety to form a stable complex with the N-terminal threonine residue of the proteasome, inhibiting its function and inducing apoptosis in cancer cells.

The fluorine atom on the pyrazine ring of this compound would be expected to modulate the electronic properties of the boronic acid group. The strong electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron atom, potentially enhancing its reactivity towards nucleophilic residues in an enzyme's active site and influencing binding affinity. While specific interactions for this compound are not detailed in the literature, its structural motifs suggest potential for investigation as an inhibitor of enzymes where serine, threonine, or even lysine (B10760008) residues play a key catalytic or binding role.

Computational Chemistry in Drug Design and Mechanistic Elucidation of Biological Action

Computational chemistry is an indispensable tool in modern drug design, allowing for the prediction and analysis of molecular interactions before undertaking synthetic efforts. For boronic acid-containing drug candidates, computational methods are crucial for understanding their binding mechanisms.

Molecular Docking and Binding Energy Calculations: Molecular docking simulations can predict the binding pose of a ligand like this compound within the active site of a target protein. These simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the critical covalent bond formation between the boron atom and amino acid residues like serine or threonine. Following docking, more advanced calculations like Density Functional Theory (DFT) can be employed to characterize the geometry and energy of the covalent complex, providing a deeper understanding of the binding affinity.

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the covalent interaction of a boronic acid with an enzyme, QM/MM methods are often used. In this approach, the reactive center—comprising the boronic acid and the interacting amino acid residue(s)—is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This hybrid method provides a detailed picture of the bond-forming and bond-breaking processes, elucidating the reaction mechanism at an electronic level.

Pharmacophore Modeling: For a series of related boronic acid inhibitors, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model derived from active boronic acid compounds could guide the design of new, potentially more potent molecules based on the 5-fluoropyrazine scaffold.

The table below illustrates the types of computational analyses that would be applied to a compound like this compound in a drug design campaign.

| Computational Method | Application in Drug Design | Predicted Outcome for this compound |

| Molecular Docking | Predicts binding orientation in a target's active site. | Identification of key non-covalent and potential covalent interactions with protein residues. |

| Density Functional Theory (DFT) | Calculates electronic structure and energy of the ligand-protein complex. | Quantification of binding affinity and characterization of the covalent bond geometry. |

| QM/MM | Elucidates the detailed mechanism of covalent bond formation. | Provides insight into the transition state and energy barrier for the reaction with a nucleophilic residue. |

| Pharmacophore Modeling | Defines essential structural features for biological activity. | Creates a 3D model to guide the design of new analogues with improved potency. |

Emerging Applications in Materials Science

Development of Fluorescent Probes and Chemical Sensors

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional receptors for biological and environmental analytes. When integrated with a fluorophore like a pyrazine (B50134) derivative, this interaction can be translated into a measurable change in fluorescence, forming the basis of a chemical sensor.

The fluorescence modulation in boronic acid-based sensors upon binding with an analyte, such as a saccharide, is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): In many sensor designs, the boronic acid is linked to a fluorophore, and an adjacent nitrogen atom's lone pair of electrons can quench the fluorescence of the excited fluorophore through PET. When the boronic acid binds to a diol (e.g., from a saccharide), its acidity increases. This leads to a stronger dative bond between the boron and the nitrogen atom. The nitrogen's lone pair becomes less available to quench the fluorophore, resulting in an increase in fluorescence intensity. nih.gov

Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) type fluorophores, the interaction with an analyte can alter the electronic distribution within the molecule. The pyrazine ring acts as an electron-deficient acceptor, while another part of the molecule can be an electron donor. nih.govmq.edu.au The binding of a diol to the boronic acid changes the hybridization of the boron atom from sp² to sp³, disrupting the ICT process. nih.gov This disruption leads to a shift in the emission wavelength or a change in fluorescence intensity, signaling the presence of the analyte. nih.govresearchgate.net Pyrazine-boron complexes, in particular, can exhibit significant solvatochromism, where the emission color changes with the polarity of the solvent, indicating a highly polar excited state characteristic of ICT. researchgate.netnih.gov

The rational design of optical sensors based on pyrazine-boronic acid systems allows for the detection of a variety of important analytes.

Saccharide Sensing: Boronic acids are well-known for their ability to bind with cis-1,2- and -1,3-diols, which are common structural motifs in saccharides. nih.gov This specific interaction is the foundation for developing sensors for glucose and other sugars. nih.govnih.gov By combining a boronic acid receptor with a fluorophore, researchers have created sensors that show a change in color or fluorescence upon saccharide binding. frontiersin.org An indicator displacement assay (IDA) is a common strategy, where a colored or fluorescent dye is initially bound to the boronic acid. frontiersin.org When a saccharide is introduced, it displaces the indicator, causing a visible signal change. frontiersin.org For instance, Alizarin Red S is a dye frequently used in such displacement assays. frontiersin.org

Ion Sensing: The Lewis acidic nature of the boron atom in boronic acids makes them suitable for detecting Lewis basic anions, such as fluoride (B91410). nih.gov The interaction with a fluoride ion can lead to a change in the electronic properties of the attached pyrazine fluorophore, resulting in a detectable optical response. nih.gov Furthermore, the pyrazine moiety itself, with its nitrogen atoms, can act as a binding site for metal ions, and this interaction can be designed to perturb the fluorescence of the system, enabling ion detection.

To enhance sensitivity and create more robust sensing systems, pyrazine-boronic acid functionalities can be integrated into nanomaterials, particularly fluorescent carbon dots (CDs). rsc.orgnih.gov

Carbon dots are quasi-spherical fluorescent nanoparticles (typically <10 nm in diameter) with excellent photostability, biocompatibility, and water solubility. nih.govmdpi.com By functionalizing the surface of CDs with boronic acid groups, highly sensitive and selective nanoprobes can be created. rsc.orgrsc.org

The sensing mechanism often relies on fluorescence quenching or enhancement. For example, boronic acid-functionalized CDs can bind to diol-containing targets like glycoproteins on the surface of bacteria. rsc.orgrsc.org This binding can cause the CDs to aggregate, leading to fluorescence quenching. rsc.org This principle has been successfully applied to develop fluorescent biosensors for the sensitive detection of bacteria and glycoproteins. rsc.orgrsc.org The use of precursors like phenylboronic acid and ethylenediamine (B42938) in a one-step hydrothermal carbonization method allows for the facile synthesis of these functionalized nanosensors. rsc.org

Table 1: Performance of Boronic Acid-Functionalized Carbon Dot Sensors

| Analyte | Sensing Platform | Detection Principle | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|---|

| Gram-positive Bacteria | Boronic acid functionalized carbon dots (B-CDs) | Fluorescence enhancement upon binding to bacterial surface | Not Specified | Not Specified | rsc.org |

| Horseradish Peroxidase (glycoprotein) | Nitrogen-doped boronic acid-decorated CNDs | Fluorescence quenching via aggregation | 0.52 μg mL⁻¹ | 3.3–333.3 μg mL⁻¹ | rsc.org |

Optoelectronic Materials Based on Pyrazine-Boron Hybrid Systems

The combination of electron-deficient pyrazine rings and boron atoms offers a powerful strategy for developing novel organic materials for optoelectronic applications. rsc.org These hybrid systems are explored for their favorable charge transfer properties, making them suitable for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgrsc.org

The creation of pyrazine-boron hybrid materials for optoelectronics involves the synthesis of both small molecules and extended conjugated polymers.

Small Molecules: Pyrazine-based monoboron complexes, often with fluorine or phenyl groups attached to the boron atom, can be synthesized to act as emitters in OLEDs or as acceptors in OSCs. nih.govmdpi.com These molecules are typically designed as push-pull systems, where an electron-donating group is connected to the electron-accepting pyrazine-boron core through a π-conjugated bridge. researchgate.net

Conjugated Polymers: Suzuki polycondensation is a powerful method for synthesizing conjugated polymers containing thiophene, pyrazine, and boronic ester units. rsc.org This approach allows for the creation of high molecular weight polymers with extended π-conjugation, which is essential for efficient charge transport. rsc.org Another strategy involves the one-pot in situ oxidation to construct pyrazine-linked conjugated microporous polymers, which exhibit exceptional chemical stability and ordered structures. rsc.org

The performance of pyrazine-boron hybrid materials in optoelectronic devices is dictated by their photophysical and charge transfer properties.

Photophysical Properties: These materials often exhibit tunable emission colors, high luminescence efficiency, and large Stokes shifts. nih.gov The introduction of different functional groups allows for fine-tuning of the absorption and emission wavelengths. nih.govresearchgate.net For instance, pyrazine-boron complexes can display pronounced solvatochromism, where their fluorescence color is highly dependent on the solvent's polarity, which is a hallmark of a strong intramolecular charge transfer (ICT) character. researchgate.netnih.gov Some systems show dual fluorescence from both a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. mq.edu.aunih.gov

Charge Transfer Characteristics: The electron-deficient nature of the pyrazine ring and the vacant p-orbital of the boron atom facilitate efficient electron transport. mdpi.com The incorporation of a boron-nitrogen (B-N) covalent bond into organoboron small molecules has been shown to significantly enhance electron mobility compared to their all-carbon counterparts. mdpi.com Density functional theory (DFT) calculations are often used to understand the charge transport properties and predict the performance of these materials in devices. mdpi.comrsc.org Studies on polythieno[3,4-b]pyrazine have revealed that doping and protonation of the pyrazine nitrogen atoms can lead to metallic charge transport characteristics, highlighting the potential for highly conductive materials. rsc.org

Table 2: Photophysical Properties of Pyrazine-Boron Hybrid Systems

| Compound Type | Key Feature | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Pyridine-pyrazolate boron complexes | Donor-Acceptor structure | Large Stokes shifts (up to 263 nm), tunable emission | Fluorescent probes | nih.govmq.edu.au |

| Dimethylamino-substituted pyrazine-BF2 complex | Solvatochromism | Dual fluorescence (LE and TICT states) | Sensors | nih.gov |

| Organoboron small molecule with B-N bond | Enhanced electron mobility | Electron mobility up to 5.91 × 10⁻³ cm²·V⁻¹·s⁻¹ | Organic solar cells (acceptor) | mdpi.com |

| Push-pull pyrazine fluorophores | Intramolecular Charge Transfer (ICT) | Strong emission solvatochromism | Emissive materials | researchgate.net |

Advanced Functional Materials

The exploration of 5-Fluoropyrazine-2-boronic acid in the realm of advanced functional materials is a burgeoning field, with significant potential in the creation of materials exhibiting tailored electronic and structural properties.

While direct research into the ferroelectric and piezoelectric properties of this compound is not yet available, recent breakthroughs in the field of organic ferroelectrics suggest that co-crystals of boronic acids are a promising avenue for the development of such materials. Organic ferroelectrics are gaining attention as they are often flexible, lightweight, and can be processed at lower temperatures compared to their ceramic counterparts. rylene-wang.com

A landmark 2025 study reported the first instance of ferroelectricity in a neutral two-component co-crystal based on a boronic acid. rsc.orgrsc.org This co-crystal, formed between 2-aminopyrimidine (B69317) (AP) and 4-formylphenyl boronic acid (FPBA), crystallizes in a polar orthorhombic space group and exhibits a distinct polarization-electric field (P-E) hysteresis loop, a key characteristic of ferroelectric materials. rsc.orgrsc.org The ferroelectric and piezoelectric nature of this co-crystal was further confirmed by piezoresponse force microscopy (PFM), which revealed microscopic polar domain structures. rsc.orgrsc.org

The design of this ferroelectric co-crystal hinged on the ability of boronic acids to form robust hydrogen-bonded co-crystals with amines. rsc.orgresearchgate.net The geminal hydroxyl groups on the electron-deficient boron atom of the boronic acid can act as hydrogen bond donors, interacting with suitable acceptor molecules. rsc.org This principle of forming polar co-crystals through judicious selection of donor and acceptor moieties is central to engineering organic ferroelectrics. rsc.orgresearchgate.net

Given these findings, it is plausible to hypothesize that this compound could serve as a valuable component in the creation of novel ferroelectric and piezoelectric co-crystals. The pyrazine ring, particularly with its electron-withdrawing fluorine atom, could interact with suitable co-former molecules through various non-covalent interactions, including hydrogen bonds and halogen bonds. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, complementing the donor nature of the boronic acid group. The formation of a non-centrosymmetric crystal structure, a prerequisite for piezoelectricity and ferroelectricity, could be facilitated by these directional intermolecular interactions. nih.gov

The potential for this compound in this area is summarized in the table below, drawing parallels with the successfully characterized AP·FPBA co-crystal.

| Property | AP·FPBA Co-crystal | Potential for this compound Co-crystals |

| Co-crystal Components | 2-aminopyrimidine (acceptor) and 4-formylphenyl boronic acid (donor) | This compound (as donor or acceptor) with a suitable co-former (e.g., amines, pyridines) |

| Key Interactions | Hydrogen bonding between amine and boronic acid | Hydrogen bonding involving the boronic acid and pyrazine nitrogens; potential for halogen bonding due to fluorine. |

| Crystal Structure | Polar orthorhombic Pca21 space group rsc.orgrsc.org | Aim for non-centrosymmetric space groups to enable piezoelectric and ferroelectric properties. |

| Observed Properties | Ferroelectricity (saturation polarization of 0.37 μC cm−2), Piezoelectricity (d33 of 8–15 pm V−1), Piezoelectric energy harvesting (open circuit voltage of 6.8 V) rsc.orgrsc.org | Hypothetically could exhibit similar properties if a suitable polar co-crystal can be formed. |

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of modern materials science, enabling the bottom-up fabrication of complex functional systems. Pyrazine derivatives and boronic acids are both well-established building blocks, or "tectons," in supramolecular chemistry. rsc.orgresearchgate.net

Pyrazine-based tectons are known to form a variety of supramolecular structures, including hexagonal metallacycles, through coordination-driven self-assembly. rsc.orgresearchgate.net The rigid structure and defined bite angles of pyrazine derivatives make them excellent candidates for constructing predictable and stable architectures. rsc.org The self-assembly of pyrazine-based molecules at solution-solid interfaces can lead to the formation of polymorphic structures, highlighting the role of subtle intermolecular forces and molecule-substrate interactions. nih.govresearchgate.net The nitrogen atoms of the pyrazine ring can participate in hydrogen bonding, which is a crucial interaction for guiding the self-assembly process. nih.gov

Boronic acids are also incredibly versatile in supramolecular chemistry. The boronic acid group can participate in the formation of boronate esters through condensation reactions, which can be combined with other reversible reactions like imine condensation and metal-ligand interactions to build complex structures such as macrocycles, polymers, and cages. researchgate.netepfl.ch The ability of boronic acids to act as either hydrogen bond donors or acceptors allows them to interact with a wide range of co-formers to create diverse hydrogen-bonding networks.

This compound, combining both a pyrazine ring and a boronic acid group, is therefore a highly promising tecton for the construction of novel supramolecular architectures. The interplay between the different interaction sites on the molecule—the hydrogen-bonding capabilities of the boronic acid, the acceptor nature of the pyrazine nitrogens, and the potential for halogen bonding from the fluorine atom—could lead to the formation of intricate and functional self-assembled materials.

The potential for this compound in self-assembly and supramolecular architectures is outlined in the table below.

| Supramolecular Interaction | Participating Groups on this compound | Potential Resulting Architectures |

| Hydrogen Bonding | Boronic acid group (-B(OH)2) as a donor; Pyrazine nitrogen atoms as acceptors. | 1D chains, 2D sheets, 3D networks. preprints.org |

| Coordination Bonding | Pyrazine nitrogen atoms as ligands for metal centers. | Metallacycles, coordination polymers. researchgate.net |

| Boronate Ester Formation | Boronic acid group condensation with diols. | Macrocycles, polymers, cages. researchgate.netepfl.ch |

| Halogen Bonding | Fluorine atom as a halogen bond donor. | Directional control in solid-state packing. |

| π-π Stacking | Aromatic pyrazine ring. | Stacked columnar structures. preprints.org |

The combination of these interactions in a single molecule opens up possibilities for creating multi-dimensional and multifunctional materials. For instance, hydrogen-bonded networks could be further organized by π-π stacking, or coordination polymers could be functionalized through reactions of the boronic acid group. The study of the self-assembly of this compound is a promising direction for the development of new materials with applications in areas such as sensing, catalysis, and electronics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Fluoropyrazine-2-boronic acid. By analogy with DFT studies on similar structures, such as 2-fluoro-5-bromopyridine and other fluorinated aromatic compounds, we can infer key electronic characteristics.

The pyrazine (B50134) ring, being electron-deficient, along with the highly electronegative fluorine atom, significantly influences the molecule's electron distribution. These features suggest a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), rendering the molecule susceptible to nucleophilic attack. The boronic acid group, a known Lewis acid, further contributes to the electrophilic nature of the boron atom.

Key parameters that would be determined from quantum chemical calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations provide a quantitative measure of the molecule's reactivity and the sites most likely to engage in chemical reactions. For instance, the calculated HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Table 1: Representative Calculated Electronic Properties of a Related Halogenated Pyridine (B92270) Derivative (2,6-bis(bromo-methyl)pyridine) using DFT

| Parameter | Calculated Value |

| HOMO Energy | -7.01 eV |

| LUMO Energy | -1.98 eV |

| Energy Gap (HOMO-LUMO) | 5.03 eV |

| Dipole Moment | 3.24 Debye |

Data sourced from a DFT study on 2,6-bis(bromo-methyl)pyridine and is intended to be representative of the types of values obtained for halogenated pyridine derivatives. researchgate.net

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms

Molecular dynamics (MD) simulations offer a powerful tool to observe the dynamic behavior of molecules over time, providing insights into reaction mechanisms that are not apparent from static quantum chemical calculations. For this compound, MD simulations would be particularly useful in understanding its role in complex reactions, such as the Suzuki-Miyaura cross-coupling.

MD simulations can model the interactions between the boronic acid, a palladium catalyst, a base, and the reaction solvent, tracking the conformational changes and energetic profiles of the reactants as they approach the transition state. nih.gov This allows for a detailed, step-by-step visualization of the reaction pathway, including the formation and breaking of bonds. By simulating the system in a solvent box, the explicit role of solvent molecules in stabilizing intermediates and facilitating the reaction can be elucidated. nih.gov

Modeling of Catalytic Cycles and Transition States in Organoboron Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and computational modeling has been pivotal in understanding its intricate catalytic cycle. For this compound, these models can predict the energetics of each elementary step: oxidative addition, transmetalation, and reductive elimination.

DFT calculations are commonly used to map the potential energy surface of the catalytic cycle, identifying the structures and energies of intermediates and transition states. acs.orgnih.gov The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been a subject of intense computational study. nih.gov The role of the base in activating the boronic acid is also a critical aspect that can be modeled, revealing how the formation of a boronate species facilitates the transmetalation process. nih.gov

Table 2: Representative Calculated Energy Barriers for the Suzuki-Miyaura Reaction of a Model System

| Catalytic Cycle Step | Energy Barrier (kcal/mol) |

| Oxidative Addition | 15.2 |

| Transmetalation | 18.5 |

| Reductive Elimination | 7.8 |

Data represents a model system and is illustrative of the energetic profiles determined through DFT calculations of Suzuki-Miyaura catalytic cycles. acs.org

Computational Prediction of Molecular Interactions and Recognition Events

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.

In silico docking studies on pyrazine derivatives have demonstrated their potential to bind to the active sites of enzymes, such as PIM-1 kinase. researchgate.net For this compound, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the boronic acid hydroxyl groups can act as both hydrogen bond donors and acceptors. The fluorine atom can participate in halogen bonding or other non-covalent interactions. Docking simulations can predict the binding affinity, often expressed as a docking score, and visualize the specific interactions that stabilize the complex.

Table 3: Representative Docking Scores of Pyrazine Derivatives against PIM-1 Kinase

| Compound | Docking Score (kcal/mol) |

| ZINC05885218 | -8.9 |

| ZINC05888770 | -9.1 |

| ZINC08652441 | -9.2 |

| ZINC73096248 | -9.5 |

Data sourced from an in silico study on pyrazine derivatives as potential inhibitors of PIM-1 kinase. researchgate.net

In Silico Screening and Design of Novel Pyrazine Boronic Acid Derivatives

Computational chemistry provides a powerful platform for the rational design of new molecules with desired properties. Starting from the this compound scaffold, in silico screening and derivatization can be employed to identify novel compounds with enhanced activity or selectivity for a particular biological target.

Virtual libraries of derivatives can be generated by computationally adding different functional groups to the pyrazine ring. These virtual compounds can then be rapidly screened for their predicted binding affinities to a target protein using molecular docking. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted biological activity, guiding the design of more potent compounds. researchgate.net Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can also be predicted computationally to assess the drug-likeness of the designed molecules.

This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, saving time and resources. Studies on other heterocyclic systems like pyridazine (B1198779) have shown the successful application of these integrated computational methods in designing novel therapeutic agents. nih.gov

Future Perspectives and Research Directions

Development of More Sustainable and Green Synthetic Routes

The current synthesis of 5-Fluoropyrazine-2-boronic acid and its derivatives often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic strategies. This includes exploring enzymatic catalysis, flow chemistry, and the use of greener solvents and reagents. For instance, the Maillard reaction, a classic method for pyrazine (B50134) synthesis, could be optimized using bio-based starting materials and water as a solvent to reduce the environmental impact. nih.gov The goal is to create synthetic pathways that are not only more efficient and cost-effective but also align with the principles of green chemistry, minimizing the ecological footprint of producing this valuable chemical building block.

Expanding the Scope of C-F Bond Functionalization and Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov However, the ability to selectively modify the C-F bond in this compound would unlock a vast new chemical space for the creation of novel molecules with tailored properties. Future research will likely focus on developing new catalytic systems, potentially utilizing transition metals or photoredox catalysis, to achieve regioselective C-F bond transformations. researchgate.net Success in this area would allow for the late-stage functionalization of complex molecules, providing a powerful tool for drug discovery and materials science. nih.govrsc.org This would enable the introduction of various functional groups at the 5-position of the pyrazine ring, leading to a diverse library of compounds for biological screening and materials testing. baranlab.org

Rational Design of Highly Selective Molecular Tools for Biological Research

The unique properties of this compound, including the ability of the boronic acid moiety to interact with diols and the influence of the fluorine atom on the electronic properties of the pyrazine ring, make it an attractive scaffold for the design of highly selective molecular probes and tools for biological research. medchemexpress.comchemimpex.comresearchgate.net Future efforts will be directed towards the rational design of derivatives that can selectively target specific biomolecules, such as enzymes or receptors. mdpi.com For example, by appending specific recognition motifs, researchers could develop probes for imaging and sensing applications, allowing for the visualization and quantification of biological processes in real-time. mdpi.com The development of such tools would provide invaluable insights into disease mechanisms and aid in the identification of new therapeutic targets.

Exploration of Unconventional Applications in Emerging Technologies

Beyond its traditional roles in medicinal chemistry and agrochemicals, the unique electronic and structural features of this compound suggest its potential for use in a range of emerging technologies. tandfonline.comresearchgate.net Future research will explore its application in areas such as organic electronics, sensor technology, and advanced materials. The electron-deficient nature of the fluoropyrazine ring, for instance, could be exploited in the design of novel organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). Furthermore, the ability of the boronic acid group to form reversible covalent bonds with diols could be utilized in the development of responsive materials and chemical sensors for detecting specific analytes.

Synergistic Integration of AI and Machine Learning in Chemical Discovery

The vast chemical space that can be explored starting from this compound presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). nih.govyoutube.com Future research will increasingly integrate computational approaches to accelerate the discovery and optimization of new molecules. lmu.de AI algorithms can be trained on existing chemical data to predict the properties and activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. arxiv.org This synergistic approach, combining the predictive power of AI with the experimental expertise of chemists, has the potential to dramatically reduce the time and cost associated with the development of new drugs and materials derived from this versatile building block.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-bromopyrazine | PdCl₂(dppf), B₂pin₂ | 78 | 98.5 | |

| 5-Fluoro-2-iodopyrazine | Pd(OAc)₂, SPhos | 85 | 99.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.